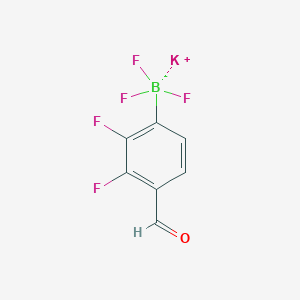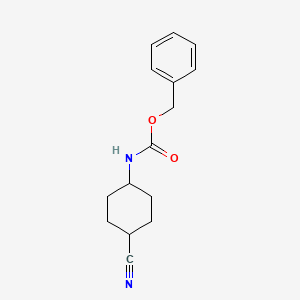
N-Fmoc-(S)-4-Methyl-piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The presence of the fluorenyl group enhances its stability and makes it a valuable intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The starting material, 4-methylpiperazine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: The reaction is scaled up using larger quantities of reagents and solvents. Automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to introduce new functional groups.
Major Products Formed
Deprotection: The major product is the free amine derivative of 4-methylpiperazine-2-carboxylic acid.
Substitution: Depending on the reagents used, various substituted derivatives of the original compound can be formed.
科学研究应用
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amines in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostic imaging.
作用机制
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid involves the protection of amine groups during chemical reactions. The Fmoc group stabilizes the compound and prevents unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical transformations, making it a versatile tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring and a methyl group. This structure imparts distinct chemical properties, making it particularly useful in peptide synthesis and medicinal chemistry. Its stability and ease of deprotection further enhance its utility in various synthetic applications.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-22-10-11-23(19(12-22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25) |
InChI 键 |
UUQYOONPBBHEAN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)


![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)


![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)



![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
